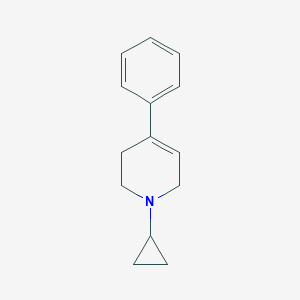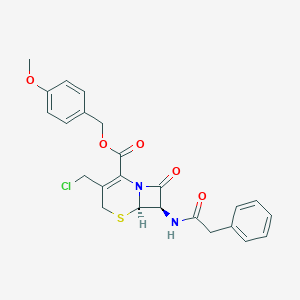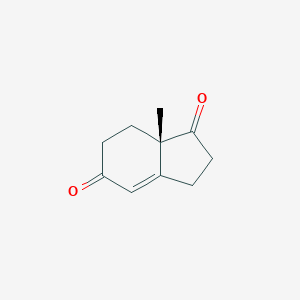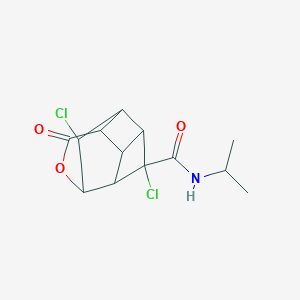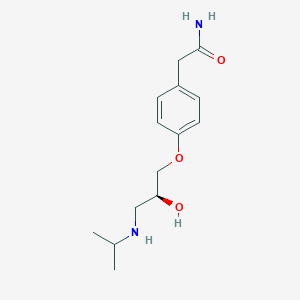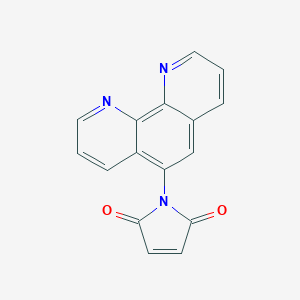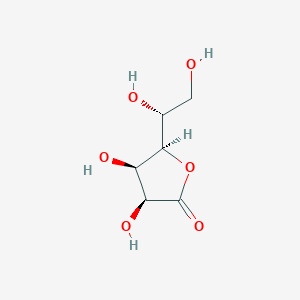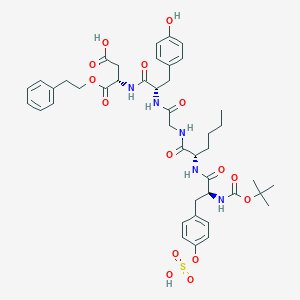
t-Butyloxycarbonyl-sulfotyrosyl-norleucyl-glycyl-tyrosyl-aspartyl-2-phenylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
T-Butyloxycarbonyl-sulfotyrosyl-norleucyl-glycyl-tyrosyl-aspartyl-2-phenylethyl ester, also known as Boc-Tyr(SO3H)-Nle-Gly-Tyr-D-Asp-2-Ph-e-OH, is a synthetic peptide that has been extensively studied for its biochemical and physiological effects. This peptide is composed of six amino acids and a sulfotyrosine residue, which is a modified form of the amino acid tyrosine. The synthesis method of this peptide involves solid-phase peptide synthesis using Fmoc chemistry.
Mécanisme D'action
The mechanism of action of t-Butyloxycarbonyl-sulfotyrosyl-norleucyl-glycyl-tyrosyl-aspartyl-2-phenylethyl ester(SO3H)-Nle-Gly-Tyr-D-Asp-2-Ph-e-OH is not fully understood. However, it is known to act as an agonist for the melanocortin receptor 4 (MC4R). This receptor is involved in the regulation of energy homeostasis and is a potential target for the treatment of obesity.
Effets Biochimiques Et Physiologiques
T-Butyloxycarbonyl-sulfotyrosyl-norleucyl-glycyl-tyrosyl-aspartyl-2-phenylethyl ester(SO3H)-Nle-Gly-Tyr-D-Asp-2-Ph-e-OH has been shown to have various biochemical and physiological effects. It has been shown to stimulate cAMP production and to activate the MAPK/ERK signaling pathway. It has also been shown to increase energy expenditure and to decrease food intake in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using t-Butyloxycarbonyl-sulfotyrosyl-norleucyl-glycyl-tyrosyl-aspartyl-2-phenylethyl ester(SO3H)-Nle-Gly-Tyr-D-Asp-2-Ph-e-OH in lab experiments is its high purity and stability. It is also relatively easy to synthesize using solid-phase peptide synthesis. However, one of the limitations is its high cost, which may limit its use in some labs.
Orientations Futures
For the study of this peptide include the development of new drugs targeting the MC4R receptor, the study of the structure-activity relationship, and the use in the study of other receptors and enzymes.
Méthodes De Synthèse
The synthesis method of t-Butyloxycarbonyl-sulfotyrosyl-norleucyl-glycyl-tyrosyl-aspartyl-2-phenylethyl ester(SO3H)-Nle-Gly-Tyr-D-Asp-2-Ph-e-OH involves solid-phase peptide synthesis using Fmoc chemistry. The process involves the coupling of protected amino acids to a solid support, which is usually a resin. The amino acids are protected with a Boc group, which is removed during the synthesis process. The sulfotyrosine residue is introduced using a sulfotyrosine building block. The peptide is then cleaved from the resin and deprotected to obtain the final product.
Applications De Recherche Scientifique
T-Butyloxycarbonyl-sulfotyrosyl-norleucyl-glycyl-tyrosyl-aspartyl-2-phenylethyl ester(SO3H)-Nle-Gly-Tyr-D-Asp-2-Ph-e-OH has been extensively studied for its scientific research application. This peptide has been used to study the mechanism of action of various enzymes and receptors. It has also been used to study the structure-activity relationship of peptides and to develop new drugs.
Propriétés
Numéro CAS |
156586-96-8 |
|---|---|
Nom du produit |
t-Butyloxycarbonyl-sulfotyrosyl-norleucyl-glycyl-tyrosyl-aspartyl-2-phenylethyl ester |
Formule moléculaire |
C43H55N5O15S |
Poids moléculaire |
914 g/mol |
Nom IUPAC |
(3S)-3-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-oxo-4-(2-phenylethoxy)butanoic acid |
InChI |
InChI=1S/C43H55N5O15S/c1-5-6-12-32(46-40(55)34(48-42(57)62-43(2,3)4)24-29-15-19-31(20-16-29)63-64(58,59)60)38(53)44-26-36(50)45-33(23-28-13-17-30(49)18-14-28)39(54)47-35(25-37(51)52)41(56)61-22-21-27-10-8-7-9-11-27/h7-11,13-20,32-35,49H,5-6,12,21-26H2,1-4H3,(H,44,53)(H,45,50)(H,46,55)(H,47,54)(H,48,57)(H,51,52)(H,58,59,60)/t32-,33-,34-,35-/m0/s1 |
Clé InChI |
PGDLFENJBKYXQO-BBACVFHCSA-N |
SMILES isomérique |
CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)O)C(=O)OCCC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)OS(=O)(=O)O)NC(=O)OC(C)(C)C |
SMILES |
CCCCC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)OCCC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)OS(=O)(=O)O)NC(=O)OC(C)(C)C |
SMILES canonique |
CCCCC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)OCCC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)OS(=O)(=O)O)NC(=O)OC(C)(C)C |
Séquence |
XXGYD |
Synonymes |
Boc-SYNLGYDPE Boc-Tyr(SO3)-Nle-Gly-Tyr-Asp-2-phenylethyl ester t-butyloxycarbonyl-(sulfo-Tyr)-Nle-Gly-Tyr-Asp-2-phenylethyl ester t-butyloxycarbonyl-sulfotyrosyl-norleucyl-glycyl-tyrosyl-aspartyl-2-phenylethyl este |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



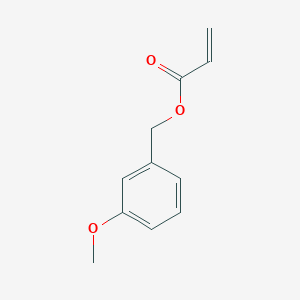
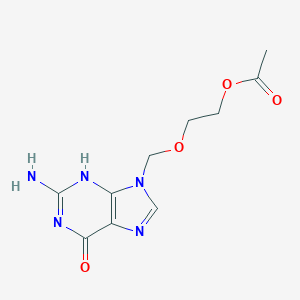
![5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B119202.png)
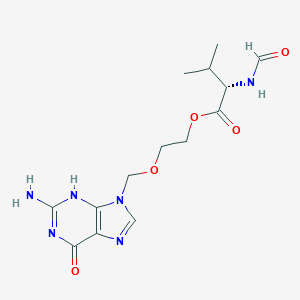
![2-Acetate-6-[(phenylmethoxy)methyl]-1,4-dioxane-2-methanol](/img/structure/B119210.png)
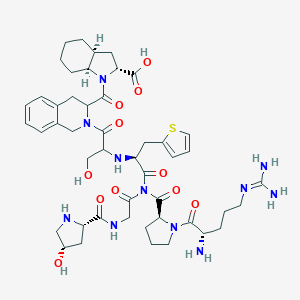
![2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane](/img/structure/B119212.png)
